Altiratinib - 1345847-93-9

Altiratinib

Catalog Number: EVT-287532
CAS Number: 1345847-93-9
Molecular Formula: C26H21F3N4O4
Molecular Weight: 510.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Altiratinib (DCC-2701) is a small molecule kinase inhibitor originally developed for the treatment of glioblastoma []. It functions as a potent, selective, and orally bioavailable inhibitor of various receptor tyrosine kinases (RTKs) [, ]. Specifically, Altiratinib demonstrates balanced inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) kinases []. These RTKs are frequently overexpressed or mutated in various tumor types and play crucial roles in regulating angiogenesis, tumor cell growth, and survival []. Notably, Altiratinib exhibits substantial blood-brain barrier penetration, making it a promising candidate for treating brain cancers and metastases [].

Mechanism of Action

Altiratinib functions by binding to the switch control pocket of its target kinases (MET, TIE2, and VEGFR2), inducing type II inactive conformations []. This binding inhibits the kinases' activity, thereby disrupting downstream signaling pathways involved in tumor growth, invasion, angiogenesis, and drug resistance mechanisms [].

  • Durable MET Inhibition: Altiratinib effectively inhibits both wild-type and mutated forms of MET, a key player in tumor growth and progression [].
  • Anti-angiogenic Effects: It inhibits VEGFR2 and TIE2, crucial for tumor angiogenesis and vascularization []. By targeting these kinases, Altiratinib disrupts the formation of new blood vessels that supply the tumor with nutrients and oxygen, hindering its growth and spread.
  • Inhibition of Tumor Invasion and Metastasis: Altiratinib's balanced inhibition of MET, TIE2, and VEGFR2 effectively blocks major evasive revascularization and resistance pathways driven by HGF, ANG, and VEGF, ultimately inhibiting tumor invasion and metastasis [].
  • Overcoming Drug Resistance: Altiratinib exhibits activity against resistant NTRK kinase domain mutants, suggesting its potential to address acquired resistance to other kinase inhibitors [].
Applications
  • Glioblastoma: Altiratinib has been investigated as a potential therapeutic for glioblastoma, particularly in cases resistant to bevacizumab, a standard anti-angiogenic therapy [, , , ]. Studies have shown that it can inhibit tumor growth, invasion, angiogenesis, and microenvironment-mediated drug resistance in glioblastoma models [, , ].
  • TRK-Fusion Driven Cancers: Altiratinib exhibits potent inhibition of oncogenic TRK fusions in vitro and in vivo, indicating its potential for treating cancers driven by these fusions [].
  • Uveal Melanoma: Research suggests that combining Altiratinib with MEK inhibitors like selumetinib could be a promising strategy to suppress uveal melanoma tumor growth and metastasis []. Altiratinib effectively blocks MEK-induced tumor cell invasion in this cancer type [].
  • Breast Cancer: Studies have identified Altiratinib as a potential inhibitor of transendothelial migration, a crucial step in breast cancer metastasis [].

b) Parasitic Diseases:

  • Toxoplasmosis and Malaria: Drug repurposing studies have identified Altiratinib as a promising drug candidate with broad-spectrum activity against apicomplexan parasites, including Toxoplasma gondii and Plasmodium falciparum []. It exhibits parasiticidal activity by selectively targeting a spliceosome kinase, TgPRP4K in T. gondii and its counterpart PfCLK3 in P. falciparum [, ]. Altiratinib disrupts parasite development by interfering with splicing mechanisms [, ].

c) Skin Hyperpigmentation:

  • Regulation of Melanogenesis: Research indicates that Altiratinib inhibits melanogenesis by targeting CREB-regulated transcription co-activator 3 (CRTC3) [, ]. CRTC3 plays a crucial role in regulating melanin production, and Altiratinib's ability to modulate this pathway makes it a potential therapeutic target for pigmentary disorders [, ].

Abemaciclib

Compound Description: Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It is used in the treatment of breast cancer. []

Relevance: Research has shown that combining Abemaciclib with Altiratinib leads to synergistic anti-tumor effects in Glioblastoma. This is because CDK4/6 inhibition upregulates factors that activate both the c-Met and TrkA-B pathways, which are inhibited by Altiratinib. []

Cabozantinib

Compound Description: Cabozantinib is a multi-kinase inhibitor that targets c-Met, VEGFR2, and other tyrosine kinases. It is approved for the treatment of medullary thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. []

Compound Description: Crizotinib is an inhibitor of c-Met, ALK, and ROS1 tyrosine kinases. It is primarily used for the treatment of non-small cell lung cancer. []

Relevance: Like Altiratinib, Crizotinib exhibits inhibitory activity against c-Met. []

Compound Description: Foretinib is a multi-kinase inhibitor targeting c-Met, VEGFR2, RON, and other kinases. It is being investigated for the treatment of various cancers. []

Relevance: Foretinib shares c-Met and VEGFR2 inhibitory activity with Altiratinib, but their overall kinase profiles and therapeutic applications may differ. []

Compound Description: Lapatinib is a dual tyrosine kinase inhibitor targeting EGFR and HER2. It is used in the treatment of HER2-positive breast cancer. []

Relevance: Lapatinib is mentioned alongside Altiratinib as a chemotherapy option for recurrent glioblastoma. []

Lomustine

Compound Description: Lomustine is an alkylating agent used in the treatment of brain tumors, including glioblastoma. []

Relevance: Similar to Altiratinib, Lomustine is used as a treatment option for glioblastoma. []

Rebastinib

Compound Description: Rebastinib is a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R). It is being investigated for the treatment of various cancers and inflammatory diseases. []

Relevance: Research suggests that Rebastinib, in conjunction with Altiratinib, may be effective in preventing key steps in tumor cell transendothelial migration. []

Compound Description: Selumetinib is a selective inhibitor of MEK1/2, kinases involved in the MAPK/ERK signaling pathway. It is being investigated for the treatment of various cancers. []

Relevance: Studies indicate that combining Selumetinib with Altiratinib may be an effective strategy for treating uveal melanoma by suppressing tumor growth and metastasis. []

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor targeting RAF, VEGFR, and PDGFR kinases. It is approved for the treatment of liver, kidney, and thyroid cancers. []

Relevance: Similar to Altiratinib, Sorafenib shows potential as a melanin-inhibiting agent. []

TCMDC-135051

Compound Description: TCMDC-135051 is a selective inhibitor of PfCLK3, a kinase found in Plasmodium falciparum. It exhibits anti-malarial activity. []

Relevance: Both Altiratinib and TCMDC-135051 target the parasitic PRP4K/CLK3 kinase family, indicating a potential for developing pan-apicomplexan inhibitors targeting this pathway. []

Properties

CAS Number

1345847-93-9

Product Name

Altiratinib

IUPAC Name

1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C26H21F3N4O4

Molecular Weight

510.5 g/mol

InChI

InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34)

InChI Key

GNNDEPIMDAZHRQ-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

DCC2701; DCC 2701; DCC-2701; DP 5164; DP5164; DP-5164; Altiratinib.

Canonical SMILES

C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.